molecular formula C17H22N2O B4397025 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

Cat. No.: B4397025
M. Wt: 270.37 g/mol
InChI Key: VOEYEWGTALQDAA-UHFFFAOYSA-N
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Description

4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile is an organic compound with a complex structure, featuring a cyclohexyl group, a phenyl group, and a nitrile group

Properties

IUPAC Name

4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-19(15-10-6-3-7-11-15)13-17(20)16(12-18)14-8-4-2-5-9-14/h2,4-5,8-9,15-16H,3,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEYEWGTALQDAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C(C#N)C1=CC=CC=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with a suitable ketone to form an intermediate, which is then reacted with a nitrile compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanoic acid
  • 4-[Cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanamide

Comparison: Compared to similar compounds, 4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile may exhibit unique properties due to the presence of the nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile
Reactant of Route 2
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4-[cyclohexyl(methyl)amino]-3-oxo-2-phenylbutanenitrile

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